REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH:5]([CH3:8])[CH2:4][NH:3]1.[C:9](Cl)(=[O:13])[CH2:10][CH2:11][CH3:12]>>[C:9]([N:3]1[CH2:4][CH:5]([CH3:8])[N:6]([C:9](=[O:13])[CH2:10][CH2:11][CH3:12])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1NCC(NC1)C
|
Name
|
|
Quantity
|
12.15 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
WASH
|
Details
|
The solid is washed with hexane
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane/acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo for 16 hours at 55° C. over phosphorus pentoxide
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)N1C(CN(C(C1)C)C(CCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 446.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |